molecular formula C15H22N4O2 B608318 Kdm5A-IN-1

Kdm5A-IN-1

Cat. No.: B608318
M. Wt: 290.36 g/mol
InChI Key: CXEXTVGTDZRKJS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KDM5A-IN-1 is a potent, orally bioavailable inhibitor of the histone lysine demethylase 5 (KDM5) family, specifically targeting KDM5A, KDM5B, and KDM5C. This compound has shown significant potential in cancer research due to its ability to inhibit the demethylation of lysine 4 on histone H3 (H3K4), which plays a crucial role in gene expression regulation .

Chemical Reactions Analysis

Types of Reactions: KDM5A-IN-1 primarily undergoes interactions with its target enzymes rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to the active site of KDM5 enzymes, thereby inhibiting their demethylase activity .

Common Reagents and Conditions: The compound is typically used in biological assays under conditions that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH and ionic strength during assays .

Major Products Formed: The major product of the interaction between this compound and its target enzymes is the inhibition of demethylation activity, leading to an accumulation of methylated histones, which can alter gene expression patterns .

Mechanism of Action

KDM5A-IN-1 exerts its effects by binding to the active site of KDM5 enzymes, specifically KDM5A, KDM5B, and KDM5C. This binding inhibits the demethylation of lysine 4 on histone H3 (H3K4), leading to an accumulation of methylated histones. This accumulation can result in altered gene expression, which can inhibit cancer cell proliferation and promote apoptosis .

Comparison with Similar Compounds

Biological Activity

Kdm5A-IN-1 is a selective inhibitor of the KDM5A histone demethylase, which plays a significant role in various biological processes, particularly in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and comparative studies with other inhibitors.

Overview of KDM5A

KDM5A, a member of the KDM5 family of histone demethylases, is involved in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Overexpression of KDM5A has been linked to increased proliferation, metastasis, and drug resistance in several cancers, including breast cancer .

This compound functions by selectively inhibiting the demethylase activity of KDM5A. Research indicates that it disrupts the interaction between KDM5A and H3K4me3, leading to an increase in H3K4me3 levels. This action promotes the activation of tumor suppressor genes such as p27 and p16, which are crucial for regulating cell cycle progression and inducing cell senescence .

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines that overexpress KDM5A. The compound showed significantly higher cytotoxic effects compared to CPI-455, another known KDM5 inhibitor. The following table summarizes the cytotoxicity results across different cell lines:

Cell Line Kdm5A Expression Cytotoxicity (IC50) Effect on Colony Formation
MDA-MB-231High10 µMSignificant inhibition
MDA-MB-468High12 µMSignificant inhibition
MCF-7High15 µMSignificant inhibition
MCF-10ALow>50 µMMinimal inhibition
LO2Low>50 µMMinimal inhibition

The results indicate that this compound selectively targets cancerous cells while sparing normal cells .

Mechanistic Studies

Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis, showing an increase in G1 phase cells post-treatment. Additionally, knockdown experiments demonstrated that silencing KDM5A mimics the effects observed with this compound treatment, further supporting its mechanism of action .

Selectivity and Potency

This compound has been shown to have superior selectivity for KDM5A over other members of the KDM family, particularly KDM4s. In comparative assays, it outperformed CPI-455 in terms of both potency and selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential .

In Vivo Studies

In vivo studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. The compound not only inhibited tumor growth but also altered the expression profiles of key regulatory genes involved in cell proliferation and apoptosis .

Properties

IUPAC Name

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXTVGTDZRKJS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.